Comparative Enantiomeric Purity Specifications for Stereochemically Sensitive Peptide Synthesis
The enantiomeric purity of N-Fmoc-L-homoserine benzyl ester is critical for preserving the desired stereochemistry and biological activity of the final peptide . While standard analytical data from chemical databases indicate a minimum purity of 95% for the compound , high-quality commercial sources provide stricter specifications for the D-enantiomer impurity. A key comparator, the D-isomer (Fmoc-D-Hse(Bzl)-OH, CAS 1301706-79-5), is characterized by a purity of ≥98% by HPLC with an enantiomeric impurity specification of ≤0.5% [1]. This quantitative threshold for chiral purity is essential for applications where racemization or diastereomer formation can compromise biological function.
| Evidence Dimension | Enantiomeric Purity Specification |
|---|---|
| Target Compound Data | Chemical purity: Min. 95% (general specification); Enantiomeric purity not specified in general databases. |
| Comparator Or Baseline | N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine (Fmoc-D-Hse(Bzl)-OH, CAS 1301706-79-5) |
| Quantified Difference | Comparator specification: Purity (HPLC) ≥98%; Enantiomer (L-isomer) ≤0.5%. |
| Conditions | HPLC analysis; supplier specification sheet. |
Why This Matters
This matters for scientific selection because the D-isomer's defined enantiomeric purity specification (≤0.5% impurity) sets a benchmark for chiral integrity; procurement of the L-isomer should prioritize suppliers providing equivalent quantitative HPLC data to ensure the biological activity of synthesized L-peptides.
- [1] Watanabe Chemical Industries, Ltd. (n.d.). Fmoc-D-Hse(Bzl)-OH (1301706-79-5). Product specification sheet. Available at: https://www.watanabechem.co.jp/ View Source
